molecular formula C5H8N4OS B11926222 2-Amino-5-methylthiazole-4-carbohydrazide

2-Amino-5-methylthiazole-4-carbohydrazide

Cat. No.: B11926222
M. Wt: 172.21 g/mol
InChI Key: MMMWZRJBFPSUAU-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiazole-4-carbohydrazide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide typically involves the reaction of 2-amino-5-methylthiazole with hydrazine hydrate. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylthiazole-4-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, oxides, and reduced derivatives, which can have different biological activities .

Scientific Research Applications

2-Amino-5-methylthiazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylthiazole-4-carbohydrazide involves its interaction with microbial enzymes and proteins. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in microorganisms. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole-5-carbohydrazide
  • 2-Amino-5-bromothiazole-4-carbohydrazide
  • 2-Amino-5-phenylthiazole-4-carbohydrazide

Uniqueness

2-Amino-5-methylthiazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound has shown superior antimicrobial and antifungal properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

2-amino-5-methyl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H2,6,8)(H,9,10)

InChI Key

MMMWZRJBFPSUAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)NN

Origin of Product

United States

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